molecular formula C19H16F3N3O2S2 B284332 N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Katalognummer B284332
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: TZAUCUAWTPLPHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that belongs to the class of sulfonamide compounds. This compound has gained attention in scientific research due to its potential therapeutic properties.

Wirkmechanismus

The exact mechanism of action of N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes and proteins that are involved in various cellular pathways.
Biochemical and Physiological Effects
N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound has been found to have antimicrobial activity against various bacteria and fungi by inhibiting their growth and replication.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments include its potential therapeutic properties, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research on N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. Some of the possible future directions are:
1. Development of new anticancer agents: N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide could be used as a lead compound for the development of new anticancer agents with improved efficacy and reduced toxicity.
2. Investigation of its mechanism of action: Further studies are needed to elucidate the exact mechanism of action of this compound, which could help in the development of more effective therapeutic agents.
3. Evaluation of its pharmacokinetic properties: The pharmacokinetic properties of N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide need to be evaluated to determine its suitability for clinical use.
4. Investigation of its potential in combination therapy: N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide could be studied in combination with other therapeutic agents to determine its potential in combination therapy for various diseases.
In conclusion, N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.

Synthesemethoden

The synthesis of N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves the reaction between 2-(2-methoxybenzylthio)acetic acid and 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinethiol. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-dimethylformamide (DMF) as a solvent. The final product is obtained by purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been studied for its potential therapeutic properties in various scientific research studies. Some of the applications of this compound in scientific research include:
1. Anticancer activity: N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis.
3. Antimicrobial activity: N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has shown antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Eigenschaften

Molekularformel

C19H16F3N3O2S2

Molekulargewicht

439.5 g/mol

IUPAC-Name

N-[(2-methoxyphenyl)methyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3O2S2/c1-27-14-6-3-2-5-12(14)10-23-17(26)11-29-18-24-13(15-7-4-8-28-15)9-16(25-18)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26)

InChI-Schlüssel

TZAUCUAWTPLPHJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Kanonische SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.